molecular formula C14H12ClF3N2O3 B2589355 [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318469-30-6

[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No.: B2589355
CAS No.: 318469-30-6
M. Wt: 348.71
InChI Key: LHWRZWDVYPYWJT-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate is a pyrazole-derived compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-chlorophenoxy substituent at position 5 of the pyrazole ring. The methyl group at position 4 is esterified with acetic acid, forming the acetate moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the trifluoromethyl and chlorophenoxy groups) and metabolic stability (via the ester group). The compound is likely synthesized via esterification of its precursor alcohol, [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: 318239-67-7), which has a molecular weight of 306.67 g/mol .

Properties

IUPAC Name

[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O3/c1-8(21)22-7-11-12(14(16,17)18)19-20(2)13(11)23-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWRZWDVYPYWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyrazole.

    Acetylation: The final step involves the acetylation of the pyrazole intermediate using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Esterification with EDCI/DMAP

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM)

  • Conditions : Stirring at room temperature for 5–8 hours .

  • Yield : ~85–90% after purification via flash chromatography .

Alternative Acetylation with Acetyl Chloride

  • Reagents : Acetyl chloride, triethylamine (Et₃N)

  • Conditions : Room temperature, 12–24 hours .

Mechanistic Pathway :

R-OH+AcClEt3NR-OAc+HCl\text{R-OH} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{R-OAc} + \text{HCl}

Hydrolysis Reactions

The acetate group undergoes hydrolysis to regenerate the methanol precursor under acidic or basic conditions:

Basic Hydrolysis

  • Reagents : NaOH (1–2 M), aqueous THF or ethanol

  • Conditions : Reflux at 60–80°C for 4–6 hours .

  • Yield : >90% .

Acidic Hydrolysis

  • Reagents : HCl (10%), aqueous acetone

  • Conditions : Room temperature, 12–24 hours .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTime (h)Yield (%)
BasicNaOH, H₂O/THF80°C692
AcidicHCl, H₂O/acetone25°C2488

Nucleophilic Substitution at the Pyrazole Ring

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions:

Reaction with Amines

  • Example : Substitution with piperidine

  • Reagents : Piperidine, K₂CO₃, DMF

  • Conditions : 100°C, 12 hours .

  • Yield : 65–75% .

Mechanistic Pathway :

Ar-OCl+HN(CH2)5Ar-N(CH2)5+HCl\text{Ar-OCl} + \text{HN(CH}_2\text{)}_5 \rightarrow \text{Ar-N(CH}_2\text{)}_5 + \text{HCl}

Cross-Coupling Reactions

The trifluoromethyl group and pyrazole core enable participation in Suzuki-Miyaura couplings:

Suzuki-Miyaura Coupling

  • Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : 90°C, 24 hours in toluene/ethanol .

  • Yield : 48–55% for cyclopropyl derivatives .

Table 2: Coupling Reaction Parameters

SubstrateBoronic AcidCatalystYield (%)
5-Bromo-pyrazoleCyclopropylPd(PPh₃)₄48
4-Iodo-pyrazolePhenylPd(OAc)₂55

Condensation with Carbonyl Compounds

The methyl acetate group participates in Claisen-like condensations:

Reaction with 1,3-Cyclohexanedione

  • Reagents : 1,3-Cyclohexanedione, Et₃N, acetone cyanohydrin

  • Conditions : Room temperature, 24 hours .

  • Yield : 70–80% .

Product : β-Ketoester derivatives for herbicidal applications .

Thermal Stability and Side Reactions

Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMF) may lead to:

  • Reductive Dehalogenation : Observed during N-arylation of iodopyrazoles .

  • Isomerization : Competitive formation of 1-methyl-5-(trifluoromethyl)pyrazol-3-ol under acidic conditions .

Key Stability Data :

  • Optimal Storage : 2–8°C under inert atmosphere .

  • Decomposition : >200°C (DSC analysis) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate. The compound has demonstrated significant activity against various cancer cell lines. For instance, a study reported that similar pyrazole derivatives exhibited IC50 values in the range of 10–30 µM, indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This action is crucial for preventing the proliferation of cancer cells .

Agricultural Applications

Herbicidal Properties
The compound has also been evaluated for its herbicidal properties. Research indicates that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. The presence of the chlorophenoxy group enhances the herbicidal activity by mimicking natural plant hormones, leading to uncontrolled growth or death of target weeds .

Field Trials
Field trials have shown that formulations containing pyrazole derivatives can reduce weed biomass significantly compared to untreated controls. Data from various trials indicated a reduction in weed density by up to 70% when applied at optimal concentrations .

Material Science Applications

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

PropertyControl (without additive)With Additive
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)300350

This enhancement is attributed to the compound's ability to interact with polymer chains, thus improving cross-linking density and overall material performance .

Case Studies

Case Study 1: Anticancer Screening
A comprehensive screening of various pyrazole derivatives, including this compound, was conducted against a panel of cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards breast and lung cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

Case Study 2: Herbicide Efficacy
In a controlled agricultural study, the herbicidal efficacy of formulations containing this pyrazole derivative was tested against common weeds in maize crops. The results showed significant reductions in weed biomass and improved crop yield compared to conventional herbicides, indicating its potential as an environmentally friendly alternative in agricultural practices .

Mechanism of Action

The mechanism of action of [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Position and Type of Substituents
  • Trifluoromethyl (CF₃) Position :

    • The antibacterial activity of pyrazole-oxadiazole hybrids (e.g., compounds 7c and 8a in ) is significantly influenced by the position of the CF₃ group. For instance, compound 7c (CF₃ at position 5) exhibits superior anti-Xanthomonas oryzae (Xoo) activity (EC₅₀ = 11.22 µg/mL) compared to 8a (CF₃ at position 3, EC₅₀ > 50 µg/mL) .
    • The target compound’s CF₃ at position 3 may limit its bioactivity compared to analogs with CF₃ at position 5, though this depends on the application.
  • Phenoxy vs. Sulfonyl/Sulfur-Containing Groups: Replacing the 4-chlorophenoxy group with a sulfonyl moiety (e.g., [5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate, CAS: 318469-38-4) increases polarity and may alter target binding. Thioether-linked analogs (e.g., (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one) introduce sulfur atoms, which can modulate redox activity and metabolic pathways .
Ester Group Modifications
  • Acetate vs. Chloroacetate/Benzoate Esters: The acetate ester in the target compound contrasts with [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate (CAS: 318247-57-3), where the 2-chloroacetate group may enhance electrophilicity and reactivity. This modification could influence hydrolysis rates and bioavailability .

Physicochemical Properties

Melting Points and Lipophilicity
Compound (Example) Substituents Melting Point (°C) Key Structural Features
Target Compound 4-Chlorophenoxy, acetate Not reported Moderate lipophilicity (CF₃, Cl)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Bromobenzylthio, oxadiazole 113–114 High halogen content increases mp
[5-(4-chlorobenzenesulfonyl)-...]methyl 4-chlorobenzoate Sulfonyl, 4-Cl-benzoate Predicted: 596.4 High polarity and molecular weight
  • The target compound’s acetate group likely results in a lower melting point compared to sulfonyl or halogen-rich analogs, favoring easier processing in formulations.
Antibacterial and Herbicidal Activity
  • Pyrazole-Oxadiazole Hybrids : Derivatives like 7c (EC₅₀ = 11.22 µg/mL against Xoo) demonstrate that phenyl groups at position 1 and CF₃ at position 5 enhance antibacterial activity compared to methyl-substituted analogs .
  • Herbicidal Derivatives : Compounds such as pyroxasulfone (active ingredient in ZIDUA SC Herbicide) share the pyrazole core but incorporate difluoromethoxy and sulfonyl groups, highlighting how substituent choice tailors activity toward specific targets (e.g., weed control) .
Metabolic Considerations
  • The acetate ester in the target compound may undergo enzymatic hydrolysis to release the active alcohol form ([5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol), a common prodrug strategy to improve bioavailability .

Biological Activity

The compound [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a chlorophenoxy group and a trifluoromethyl group, contributing to its unique properties.

  • Molecular Formula : C₁₂H₁₀ClF₃N₂O₂
  • Molecular Weight : 304.67 g/mol
  • Melting Point : 83–85 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Research Findings : Animal models have shown reduced levels of TNF-alpha and IL-6 following administration of the compound, indicating its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cytotoxic to cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, highlighting its effectiveness as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are established for [5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate?

A common approach involves coupling substituted pyrazole intermediates with phenoxy and acetate groups. For example:

  • Step 1 : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-keto esters, as demonstrated in trifluoromethylpyrazole syntheses .
  • Step 2 : Introduce the 4-chlorophenoxy group via nucleophilic aromatic substitution (e.g., using 4-chlorophenol under basic conditions).
  • Step 3 : Acetylate the hydroxyl group at the 4-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP).
    Key challenges include regioselectivity control during pyrazole formation and purification of intermediates using column chromatography .

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : The trifluoromethyl group (-CF3) appears as a quartet (J ≈ 269–270 Hz) in 13C NMR, while the acetate methyl group shows a singlet near δ 2.1 ppm in 1H NMR .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated vs. observed mass, error < 2 ppm) .
  • IR : Stretching vibrations for C=O (acetate) near 1740–1750 cm⁻¹ and C-O (phenoxy) at 1200–1250 cm⁻¹ .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related pyrazoles exhibit:

  • Herbicidal activity : Pyroxasulfone (a pyrazole derivative) inhibits very-long-chain fatty acid synthesis in weeds .
  • Antiproliferative effects : Trifluoromethylpyrazole analogs show COX-2 inhibition (e.g., celecoxib derivatives) .
    Initial assays should focus on enzyme inhibition (e.g., COX-2) or receptor-binding studies using in vitro models .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Refinement with SHELXL : Use the SHELX suite to refine crystal structures, particularly for resolving disordered trifluoromethyl or phenoxy groups. Implement restraints for thermal parameters and occupancy ratios .
  • Validation tools : Employ checkCIF/PLATON to identify symmetry or hydrogen-bonding inconsistencies. For example, disordered solvent molecules in the lattice may require exclusion or masking .
  • Example : In related pyrazole structures, SHELXPRO was used to model twinning and anisotropic displacement parameters .

Q. What methodologies optimize metabolic stability in trifluoromethylpyrazole derivatives?

  • Metabolic soft spots : Replace labile groups (e.g., methyl acetate) with bioisosteres (e.g., ethyl oxadiazole) to reduce hydrolysis.
  • In vitro assays : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites. For instance, introducing electron-withdrawing groups (e.g., -CF3) can slow oxidative metabolism .
  • Case study : Celecoxib’s sulfonamide group was retained to enhance stability, while methyl groups were modified to improve pharmacokinetics .

Q. How can structure-activity relationships (SAR) be analyzed for substituent variations?

  • Design : Synthesize analogs with modifications to the phenoxy (e.g., 4-F, 4-NO2) or acetate (e.g., propionyl, benzoyl) groups.
  • Data table :
Substituent (R)COX-2 IC50 (nM)LogPMetabolic Half-life (h)
4-Cl (parent)503.22.5
4-F452.93.1
4-NO21203.81.8
  • Analysis : Lower LogP (e.g., 4-F) correlates with improved solubility and half-life. Bulkier groups (e.g., NO2) may sterically hinder target binding .

Q. How are computational methods applied to predict binding modes?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or herbicide targets. The trifluoromethyl group often occupies hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Key interactions include π-π stacking with phenylalanine residues .

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